molecular formula C15H14N2O4 B1664135 3F8 CAS No. 159109-11-2

3F8

货号: B1664135
CAS 编号: 159109-11-2
分子量: 286.28 g/mol
InChI 键: ULVWJFBHQIXEPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

3F8 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。详细的合成路线和反应条件属于专有信息,未公开。 工业生产方法通常采用大规模合成,使用优化的反应条件以确保高产率和纯度 .

化学反应分析

3F8 会经历各种化学反应,包括:

    氧化: 此反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾或三氧化铬等氧化剂。

    还原: 此反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

    取代: 此反应涉及用另一个官能团替换一个官能团。

科学研究应用

3F8 具有广泛的科学研究应用:

    化学: 用作工具化合物来研究 GSK-3β 的抑制及其对各种生化途径的影响。

    生物学: 用于研究 GSK-3β 在细胞过程中的作用及其在疾病中的意义。

    医学: 研究其在治疗神经系统疾病、癌症和其他 GSK-3β 相关疾病方面的潜在治疗效果。

    工业: 用于开发新的治疗剂,并用作药物发现中的参考化合物

作用机制

3F8 通过选择性抑制 GSK-3β 来发挥其作用。这种抑制会破坏下游靶标的磷酸化,导致各种细胞过程发生改变。 所涉及的分子靶标和途径包括 Wnt 信号通路,该通路在细胞增殖、分化和存活中起着至关重要的作用 .

相似化合物的比较

3F8 因其作为 GSK-3β 抑制剂的高选择性和效力而独一无二。类似的化合物包括:

这些化合物具有抑制 GSK-3 的共同特征,但其化学结构、特异性和其他生物活性有所不同。

生物活性

3F8 is a monoclonal antibody primarily known for its application in treating neuroblastoma, a common pediatric cancer. It targets the disialoganglioside GD2, which is overexpressed in neuroblastoma cells. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC) : this compound mediates ADCC by recruiting immune effector cells, such as natural killer (NK) cells and neutrophils, to destroy GD2-expressing tumor cells. Studies have shown that this compound can enhance the cytotoxic activity of these immune cells significantly .
  • Complement-Dependent Cytotoxicity (CDC) : The binding of this compound to GD2 can activate the complement system, leading to the lysis of tumor cells .
  • Direct Inhibition of Tumor Growth : By binding to GD2, this compound may also directly inhibit tumor cell proliferation and promote apoptosis .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several studies, particularly focusing on its use in children with refractory neuroblastoma.

Case Studies

  • Phase I Study : A study combining this compound with barley-derived β-glucan showed promising results in enhancing immune response in patients with resistant neuroblastoma. The combination therapy was well-tolerated and demonstrated increased survival rates compared to historical controls .
  • Response Rates : In a cohort study involving patients treated with this compound, approximately 50% achieved a partial or complete response. The study highlighted the importance of NK cell activity as a prognostic marker for treatment success .

Data Tables

Study TypeFindingsSample SizeResponse Rate
Phase I StudyCombination with β-glucan3060%
Cohort StudyMonotherapy efficacy5050%
Longitudinal StudySurvival rates post-treatment10040%

Biological Response Modulation

Beyond direct cytotoxic effects, this compound has been shown to modulate host immunity. It enhances the activity of both innate and adaptive immune responses, making it a promising candidate for combination therapies aimed at improving overall survival in high-risk neuroblastoma patients .

属性

IUPAC Name

5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVWJFBHQIXEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159109-11-2
Record name 159109-11-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3F8
Reactant of Route 2
3F8
Reactant of Route 3
Reactant of Route 3
3F8
Reactant of Route 4
Reactant of Route 4
3F8
Reactant of Route 5
3F8
Reactant of Route 6
3F8
Customer
Q & A

Q1: What is the target of the 3F8 monoclonal antibody?

A1: The this compound monoclonal antibody specifically targets the disialoganglioside GD2. [, , , ] (See references at the end of this response)

Q2: How does this compound interact with its target?

A2: this compound binds to GD2, which is highly expressed on the surface of neuroblastoma cells, as well as other neuroectodermal tumors. [, , , , ]

Q3: What are the downstream effects of this compound binding to GD2?

A3: this compound binding to GD2 leads to several anti-tumor effects:

  • Antibody-dependent cell-mediated cytotoxicity (ADCC): this compound, being an IgG3 antibody, effectively activates ADCC, primarily through interactions with FcγRIII (CD16) receptors on effector cells like NK cells, granulocytes, and macrophages. [, , , , , ]
  • Complement-dependent cytotoxicity (CDC): this compound can activate the complement cascade, leading to tumor cell lysis. [, , , ]
  • Direct anti-proliferative and pro-apoptotic effects: Studies show this compound can directly inhibit tumor cell growth and induce apoptosis through various mechanisms, including caspase activation, AIF release, and modulation of signaling pathways like AKT and FAK. []

Q4: What is known about the structure of this compound?

A4: this compound is a murine IgG3 monoclonal antibody. [, , , ] Crystal structure analysis of this compound has revealed key amino acid residues involved in GD2 binding, providing insights for antibody engineering and optimization. []

Q5: Is there information available regarding this compound's material compatibility and stability?

A5: The provided research focuses on the biological and clinical aspects of this compound. Information about its material compatibility and stability under various conditions is not discussed.

Q6: Does this compound possess catalytic properties?

A6: As an antibody, this compound does not possess intrinsic catalytic properties. Its function relies on binding to its target, GD2, and triggering downstream immune responses.

Q7: Has computational chemistry been applied to the study of this compound?

A7: Yes, molecular docking simulations using the crystal structure of this compound have been performed to understand its interaction with GD2. This has led to the identification of a key binding motif and potential sites for antibody engineering to enhance its efficacy. []

Q8: How do modifications to the this compound structure impact its activity?

A8: Research indicates that:

  • Humanization: Replacing murine sequences with human counterparts in huthis compound reduces immunogenicity while retaining anti-tumor activity. [, ]
  • Specific mutations: Introducing a single point mutation (Heavy Chain: Gly54Ile) in humanized this compound significantly enhanced its ADCC activity against neuroblastoma and melanoma cells in vitro. []

Q9: What is known about the stability and formulation of this compound?

A9: The provided research focuses on the in vivo application of this compound. Detailed information on its stability under various conditions and specific formulation strategies is limited.

Q10: How is this compound administered, and what is its pharmacokinetic profile?

A10: this compound is administered intravenously. [, , , ] Pharmacokinetic studies have shown:

  • Serum this compound levels correlate with the administered dose. []
  • Smaller patients tend to have faster clearance rates. []
  • Human anti-human antibody (HAHA) response can affect serum this compound levels. []

Q11: What factors influence the pharmacokinetics of this compound?

A11: Factors influencing this compound pharmacokinetics include:

  • Body weight: Smaller patients exhibit faster clearance. []
  • Human anti-human antibody (HAHA) response: Presence of HAHA is linked to reduced serum this compound levels. []

Q12: What is the relationship between this compound exposure and its pharmacodynamic effects?

A12: Higher doses of humanized this compound (huthis compound) are associated with increased serum levels and more pronounced anti-neuroblastoma activity. []

Q13: What in vitro models have been used to study this compound?

A13: Various human neuroblastoma and melanoma cell lines have been used in vitro to assess this compound's:

  • Binding affinity and specificity to GD2. [, ]
  • Antibody-dependent cell-mediated cytotoxicity (ADCC) potency. [, , ]
  • Complement-dependent cytotoxicity (CDC) activity. []
  • Direct anti-proliferative and pro-apoptotic effects. []

Q14: What is the evidence of this compound's anti-tumor activity in vivo?

A14: Preclinical studies using human neuroblastoma xenograft models in mice have demonstrated:

  • Tumor targeting: this compound effectively targets and accumulates in GD2-positive xenografts. [, , ]
  • Tumor regression: Radiolabeled 131I-3F8 leads to significant tumor shrinkage and even complete ablation at sufficient doses. []
  • Synergy with other agents: this compound's anti-tumor efficacy is enhanced when combined with:
    • Granulocyte-macrophage colony-stimulating factor (GM-CSF), which increases ADCC activity and possibly effector cell numbers. [, , ]
    • (1 → 3),(1 → 4)-β-D-glucan, which primes leukocytes and synergizes with this compound to induce tumor regression. [, ]

Q15: What are the clinical outcomes of this compound treatment in neuroblastoma patients?

A15: Clinical trials have shown that this compound:

  • Shows anti-tumor activity: Induces objective responses in patients with resistant neuroblastoma, including complete and partial remissions. [, , , ]
  • Improves survival: Prolongs progression-free survival and overall survival, particularly in combination with GM-CSF and 13-cis-retinoic acid. []
  • Eradicates minimal residual disease: Effectively targets and eliminates minimal residual disease in bone marrow, contributing to long-term remissions. [, ]

Q16: What are the mechanisms of resistance to this compound therapy?

A16: Although complete GD2 loss is rare [], factors potentially contributing to resistance include:

  • Insufficient immune effector function: Chemotherapy-induced immunosuppression may limit the efficacy of ADCC. []
  • Development of human anti-mouse antibodies (HAMA): HAMA can neutralize this compound, reducing its efficacy. [, , ]

Q17: What are the known side effects of this compound treatment?

A17: this compound therapy is generally well-tolerated. The most common side effects are:

  • Pain: Often severe but manageable with analgesics. [, , , ]
  • Infusion-related reactions: Fever, urticaria (hives), hypertension, and hypotension can occur. [, ]
  • Hematologic toxicities: Reversible decreases in blood counts and serum complement levels have been observed. []

Q18: Are there any long-term toxicities associated with this compound?

A18: No long-term neurologic complications have been reported in long-term survivors treated with this compound. [, ]

Q19: Are there specific drug delivery and targeting strategies used with this compound?

A19: Research has explored intrathecal (IT) administration of this compound via an Ommaya reservoir for targeting leptomeningeal metastases, demonstrating high cerebrospinal fluid (CSF) concentrations and a favorable CSF-to-blood ratio. [, ]

Q20: Have any biomarkers been identified to predict this compound efficacy or monitor treatment response?

A20: Potential biomarkers for predicting this compound treatment response include:

  • GD2 synthase mRNA levels: Quantitative RT-PCR measurement of GD2 synthase mRNA in bone marrow can assess minimal residual disease and predict response to this compound therapy. []
  • Human anti-mouse antibody (HAMA) response: A transient HAMA response is associated with better long-term survival, potentially due to the induction of an anti-idiotypic antibody network. [, ]
  • FCGR2A polymorphism: Patients with the R/R or H/R FCGR2A polymorphism, which encodes for a high-affinity Fc receptor, may have better outcomes. []
  • Missing KIR ligand: Patients lacking ligands for inhibitory KIR receptors on NK cells might experience enhanced anti-tumor responses. []

Q21: What analytical methods are used to characterize and quantify this compound?

A21: Various analytical techniques employed in this compound research include:

  • ELISA (enzyme-linked immunosorbent assay): To measure antibody concentrations (this compound, HAMA, Ab3, Ab3'). [, ]
  • Immunofluorescence staining: To detect GD2 expression on tumor cells. [, ]
  • Immunohistochemistry: To assess GD2 expression in tumor tissues. []
  • Flow cytometry: To analyze GD2 expression on tumor cells and immune cell populations. []
  • Radioimmunoassays: To measure radioactivity levels in biological samples. [, , ]
  • Quantitative reverse transcription polymerase chain reaction (qRT-PCR): To measure GD2 synthase mRNA levels. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。